molecular formula C23H32N4O7 B2849560 ethyl 2-(2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)acetate oxalate CAS No. 1351662-10-6

ethyl 2-(2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)acetate oxalate

Cat. No. B2849560
CAS RN: 1351662-10-6
M. Wt: 476.53
InChI Key: NDTKZZBSGHNZNM-UHFFFAOYSA-N
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Description

The compound “ethyl 2-(2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)acetate oxalate” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been extensively studied. For instance, a simple and efficient approach allows the preparation of biologically active 2,4 (5)-diarylimidazoles by parallel synthesis . The formation of 2-aroyl-4 (5)-arylimidazoles as side products strongly depends on the reaction conditions employed .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The imidazole ring is a key component of the molecule, which contains two nitrogen atoms, one of which bears a hydrogen atom .


Chemical Reactions Analysis

The chemical reactions involving imidazole-containing compounds are diverse. For instance, a ketone oxidation, employing catalytic HBr and DMSO, followed by imidazole condensation with aldehydes provides 2,4 (5)-disubstituted imidazoles in good yields .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole-containing compounds depend on their specific structure. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Safety and Hazards

The safety and hazards associated with imidazole-containing compounds can vary widely depending on their specific structure and the context in which they are used. It’s important to handle these compounds with care and follow appropriate safety protocols .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The future research directions in this field could involve the development of novel imidazole-containing compounds with improved therapeutic properties, as well as the exploration of new synthetic routes for their production .

properties

IUPAC Name

ethyl 2-[[2-[4-[(5,6-dimethylbenzimidazol-1-yl)methyl]piperidin-1-yl]acetyl]amino]acetate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O3.C2H2O4/c1-4-28-21(27)11-22-20(26)13-24-7-5-17(6-8-24)12-25-14-23-18-9-15(2)16(3)10-19(18)25;3-1(4)2(5)6/h9-10,14,17H,4-8,11-13H2,1-3H3,(H,22,26);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTKZZBSGHNZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CN1CCC(CC1)CN2C=NC3=C2C=C(C(=C3)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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